(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene backbone substituted with a (2-fluorophenyl)imino group at position 2 and an N-phenyl carboxamide group at position 2. Its Z-configuration at the imino double bond is critical for its structural and electronic properties .
Properties
IUPAC Name |
2-(2-fluorophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-18-11-5-6-12-19(18)25-22-17(14-15-8-4-7-13-20(15)27-22)21(26)24-16-9-2-1-3-10-16/h1-14H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLOMPXBZJNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 2-fluoroaniline with a suitable chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include solvent-based synthesis, where the reactants are dissolved in a suitable solvent and reacted under optimized conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns on the imino-phenyl ring, the carboxamide group, or the chromene backbone. Below is a detailed comparison based on evidence from synthetic, computational, and structural studies:
Substituent Variations on the Imino-Phenyl Ring
- (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Substituents: A 5-chloro-2-fluorophenyl imino group and a 4-chlorophenyl carboxamide. Reference:
- (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Substituents: A 4-fluorophenyl imino group and an acetylated carboxamide (N-acetyl). Impact: The acetyl group reduces hydrogen-bonding capacity, which may decrease solubility in polar solvents. The para-fluoro substituent on the imino-phenyl ring creates a distinct electronic profile compared to the ortho-fluoro analog. Reference:
Substituent Variations on the Carboxamide Group
- (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (): Substituents: Methoxy groups at the 2-position (carboxamide) and 3-position (imino-phenyl). Impact: Methoxy groups are electron-donating, increasing electron density on the aromatic rings. This may enhance π-π stacking interactions in solid-state structures but reduce reactivity in electrophilic substitution reactions. Reference:
- 2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide (): Substituents: A 4-methylphenyl carboxamide. Reference:
Chromene Backbone Modifications
- (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Substituents: A diethylamino group at the 7-position of the chromene ring. Impact: The diethylamino group is strongly electron-donating, which could redshift absorption/emission spectra, making this compound a candidate for fluorescence-based applications. Reference:
Structural and Electronic Comparison Table
Biological Activity
(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class. Its structure features a fluorinated phenyl group, an imino linkage, and a carboxamide functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 364.38 g/mol
- CAS Number : 1327176-31-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The imino and carboxamide groups facilitate binding through hydrogen bonding and hydrophobic interactions. This compound has been studied for its potential roles as:
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory : Inhibiting pro-inflammatory cytokines and pathways.
- Anticancer : Inducing apoptosis in cancer cells through modulation of cell signaling pathways.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that chromene derivatives can effectively scavenge DPPH radicals, thereby reducing oxidative stress in cellular environments .
Anti-inflammatory Effects
Preliminary studies have shown that this compound can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer properties of chromene derivatives. For instance, this compound has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antioxidant activity using DPPH assay | Significant radical scavenging activity observed |
| Study 2 | Investigated anti-inflammatory effects on macrophages | Reduced levels of TNF-alpha and IL-6 |
| Study 3 | Assessed anticancer effects on breast cancer cell lines | Induced apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
